2,3-Bisphosphoglycerate

Hemoglobin Allostery Oxygen Affinity Comparative Effector Potency

2,3-Bisphosphoglycerate (2,3-BPG) is the benchmark physiological allosteric effector of hemoglobin, essential for accurately modeling in vivo oxygen delivery. Its unique molecular fit in the β-chain cleft ensures physiologically relevant results, unlike synthetic alternatives (IHP, ATP). It is the preferred substrate for BPGM phosphatase and TIGAR enzyme assays and serves as a critical biomarker for hypoxia and sickle cell research.

Molecular Formula C3H3O10P2-5
Molecular Weight 261 g/mol
Cat. No. B1242519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bisphosphoglycerate
Synonyms2,3 Bisphosphoglycerate
2,3 Diphosphoglycerate
2,3 Diphosphoglyceric Acid
2,3-Bisphosphate, Glycerate
2,3-Bisphosphoglycerate
2,3-Diphosphoglycerate
2,3-Diphosphoglycerate, (D)-Isomer
2,3-Diphosphoglyceric Acid
2,3-DPG
Glycerate 2,3-Bisphosphate
Molecular FormulaC3H3O10P2-5
Molecular Weight261 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]
InChIInChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5
InChIKeyXOHUEYCVLUUEJJ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bisphosphoglycerate (2,3-BPG) for Hemoglobin Oxygen Affinity Modulation and Red Blood Cell Preservation


2,3-Bisphosphoglycerate (2,3-BPG, also known as 2,3-DPG) is a three-carbon isomer of the glycolytic intermediate 1,3-bisphosphoglycerate [1]. Present in human erythrocytes at approximately 5 mmol/L [2], 2,3-BPG functions as a principal physiological allosteric effector of hemoglobin, binding preferentially to the deoxygenated T-state to reduce oxygen affinity and promote O2 off-loading to tissues [3]. Its unique synthesis via the Rapoport-Luebering shunt of glycolysis [4] and its central role in physiological adaptation to hypoxia [5] establish 2,3-BPG as the primary endogenous regulator of oxygen delivery, distinct from exogenous or synthetic alternatives.

Why 2,3-Bisphosphoglycerate Cannot Be Readily Replaced by Other Allosteric Effectors or Metabolic Intermediates


The unique allosteric regulation of hemoglobin by 2,3-BPG is achieved through a precise electrostatic and hydrogen-bonding network involving specific amino acid residues (β1 Val, β2 His, β82 Lys, β143 His) in the β-chain cleft [1]. While other polyanionic compounds like inositol hexaphosphate (IHP) or ATP can also bind to this site, they exhibit significantly different binding affinities and functional consequences [2][3]. Moreover, 2,3-BPG is endogenously synthesized and regulated in erythrocytes via bisphosphoglycerate mutase (BPGM) [4], and its levels are tightly coupled to cellular metabolism and oxygen sensing [5]. This combination of precise molecular fit, endogenous biosynthesis, and physiological regulation makes 2,3-BPG the benchmark effector for studies of hemoglobin function and a critical quality marker in red blood cell preservation, precluding simple substitution with structural analogs or alternative polyphosphates.

Quantitative Differentiation of 2,3-Bisphosphoglycerate Against Key Comparators


2,3-BPG Exhibits Distinct Potency in Modulating Hemoglobin Oxygen Affinity Compared to Alternative Polyphosphates

In studies using stripped hemoglobin from the Australian lungfish, 2,3-BPG was compared to ATP, GTP, and inositol hexaphosphate (IHP) for their ability to increase the P50 (partial pressure of oxygen at 50% hemoglobin saturation). At 5 mmol/L, 2,3-BPG increased P50 from 5 mmHg to a value intermediate between ATP and IHP, with GTP being the most potent [1]. Specifically, the order of potency was GTP > IHP > ATP > BPG [2]. This demonstrates that while 2,3-BPG is a physiological regulator, its effect size is quantifiably distinct from other polyanionic effectors, which is critical when selecting an effector for in vitro hemoglobin studies or for understanding species-specific oxygen transport adaptations.

Hemoglobin Allostery Oxygen Affinity Comparative Effector Potency

2,3-BPG Levels in Stored Red Blood Cells Are Differentially Maintained by Specific Additive Solutions

A direct comparison of five red blood cell additive solutions (ASs) demonstrated marked differences in their ability to maintain 2,3-BPG levels during hypothermic storage (2-6°C) [1]. While 2,3-BPG rapidly declined in SAGM and PAGGSM, the decline was inhibited in E-Sol 5 and AS-7. Notably, in PAG3M, 2,3-BPG levels increased above the initial level until day 35 and remained detectable at day 56 [2]. This provides a clear, quantitative basis for selecting an additive solution based on the specific requirement for preserved oxygen delivery capacity of transfused red blood cells.

Blood Storage Additive Solutions 2,3-BPG Maintenance

2,3-BPG Displays a Distinct Kinetic Profile as a Substrate for Bisphosphoglycerate Mutase (BPGM) Phosphatase Activity

The phosphatase activity of bisphosphoglycerate mutase (BPGM) on 2,3-BPG is subject to allosteric regulation by 2-phosphoglycolate (2-PG). Kinetic data from BRENDA indicates a KM value of 0.0024 in the presence of 2-PG and 0.0028 in its absence [1]. This contrasts with the enzyme's mutase activity, which utilizes 1,3-BPG with a reported KM range of 0.0005-0.0036 under various conditions [2]. This differential KM profile for the same enzyme acting on structurally related substrates (1,3-BPG vs. 2,3-BPG) and the modulation by 2-PG highlights a key biochemical distinction: 2,3-BPG is not merely a metabolic intermediate but a regulated end-product whose degradation is controlled by a specific activator.

Enzyme Kinetics BPGM Substrate Specificity

2,3-BPG Exhibits Superior Catalytic Efficiency as a Substrate for TIGAR Compared to Other Phosphorylated Metabolites

The TP53-induced glycolysis and apoptosis regulator (TIGAR) functions as a phosphoglycolate-independent 2,3-BPG phosphatase. Substrate profiling revealed that 2,3-BPG is the best substrate for TIGAR, with catalytic efficiency approximately 400-fold higher than for fructose-2,6-bisphosphate (F26BP) [1]. The order of substrate preference was 2,3-BPG > 2-phosphoglycerate > 2-phosphoglycolate > phosphoenolpyruvate [2]. This marked preference for 2,3-BPG over other phosphorylated metabolites establishes a specific metabolic role for 2,3-BPG in regulating glycolysis and apoptosis through TIGAR activity, a property not shared by other glycolytic intermediates.

TIGAR Substrate Specificity Catalytic Efficiency

2,3-BPG Levels in Human Erythrocytes Increase Significantly Under Hypobaric Hypoxia, Distinguishing It from Baseline Normoxic Conditions

In a controlled human crossover study, exposure to hypobaric hypoxia (equivalent to 3,500 m altitude) for 96 hours resulted in a significant increase in erythrocyte 2,3-BPG levels compared to normoxia [1]. Specifically, 2,3-BPG increased from 16.8 ± 1.6 µmol/gHb in normoxia to 20.5 ± 1.1 µmol/gHb in hypoxia (p < 0.001) [2]. This physiological upregulation of 2,3-BPG compensates for hypoxia-induced respiratory alkalosis, thereby maintaining oxygen delivery. This quantifiable, condition-specific change in 2,3-BPG levels is a direct measure of physiological adaptation, making it a more sensitive and specific marker of tissue oxygenation status than static measures of hemoglobin concentration or oxygen saturation alone.

High Altitude Physiology Hypoxia Adaptation 2,3-BPG Regulation

Validated Research and Industrial Scenarios for 2,3-Bisphosphoglycerate


Hemoglobin Allostery and Oxygen Affinity Studies

Researchers investigating the molecular mechanisms of hemoglobin oxygen binding should utilize 2,3-BPG as the primary physiological effector. Its distinct potency, as demonstrated in direct comparisons with IHP and ATP [1], makes it essential for modeling in vivo conditions. The specific interaction sites and conformational changes induced by 2,3-BPG have been characterized by FTIR spectroscopy [2], providing a detailed structural and functional framework for interpreting experimental results.

Optimization of Red Blood Cell Storage Solutions

Blood banks and transfusion medicine researchers seeking to preserve the oxygen delivery capacity of stored red blood cells should select additive solutions based on their ability to maintain 2,3-BPG levels. Direct comparative data from a five-solution study clearly show that PAG3M maintains or increases 2,3-BPG for up to 35 days, while other solutions like SAGM lead to rapid depletion [3]. This evidence provides a quantitative basis for procurement decisions regarding storage solutions.

Investigating Cellular Oxygen Sensing and Hypoxia Adaptation

For studies of high-altitude physiology or hypoxic stress, erythrocyte 2,3-BPG levels serve as a robust, quantifiable biomarker of the adaptive response. The significant increase of 2,3-BPG from 16.8 to 20.5 µmol/gHb after 96 hours at simulated altitude [4] provides a validated reference range for comparing experimental interventions or genetic variations [5]. This application is particularly relevant for research into sickle cell disease, where modulating 2,3-BPG levels is a therapeutic strategy [6].

Enzymatic Studies of Bisphosphoglycerate Mutase (BPGM) and Related Phosphatases

Biochemists studying erythrocyte metabolism or glycolysis regulation should use 2,3-BPG as the definitive substrate for characterizing BPGM phosphatase activity and for enzymes like TIGAR. The distinct KM values for 2,3-BPG (0.0024-0.0028) [7] and its ~400-fold higher catalytic efficiency over F26BP for TIGAR [8] establish 2,3-BPG as the preferred substrate for these assays. This ensures accurate kinetic characterization and facilitates the development of specific enzyme modulators.

Technical Documentation Hub

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